SIRT2 Inhibitory Potency of JFD00244 Relative to AGK2, SirReal2, and Cambinol
JFD00244 exhibits an in vitro IC₅₀ of 56.7 µM for SIRT2 inhibition [1]. This potency is substantially lower than that of the selective SIRT2 inhibitor AGK2 (IC₅₀ = 3.5 µM) [2] and the highly potent SirReal2 (IC₅₀ = 140 nM) [3]. It is, however, comparable to the dual SIRT1/2 inhibitor Cambinol, which exhibits an IC₅₀ of 59 µM against SIRT2 .
| Evidence Dimension | SIRT2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 56.7 µM |
| Comparator Or Baseline | AGK2: 3.5 µM; SirReal2: 0.14 µM; Cambinol: 59 µM |
| Quantified Difference | JFD00244 is 16.2-fold less potent than AGK2 and 405-fold less potent than SirReal2; 1.04-fold more potent than Cambinol for SIRT2 |
| Conditions | In vitro enzyme inhibition assays (specific assay conditions vary across studies) |
Why This Matters
JFD00244 is the compound of choice when experimental design requires a weaker SIRT2 inhibitor with potential multi-target activity, rather than a highly potent, selective agent like SirReal2.
- [1] Tervo AJ, Kyrylenko S, Niskanen P, Salminen A, Leppänen J, Nyrönen TH, Järvinen T, Poso A. An in silico approach to discovering novel inhibitors of human sirtuin type 2. J Med Chem. 2004 Dec 2;47(25):6292-8. doi: 10.1021/jm049933m. PMID: 15566299. View Source
- [2] AGK2 Datasheet. Adooq Bioscience. (n.d.). Retrieved April 19, 2026. View Source
- [3] SirReal2 Datasheet. Adooq Bioscience. (n.d.). Retrieved April 19, 2026. View Source
